An In-Depth Technical Guide to the Chemical Properties and Applications of Bicyclo[3.2.1]octan-2-one
An In-Depth Technical Guide to the Chemical Properties and Applications of Bicyclo[3.2.1]octan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Bicyclo[3.2.1]octane Scaffold
The bicyclo[3.2.1]octane framework is a prevalent and vital structural motif in a multitude of biologically active natural products and synthetic molecules.[1] Its rigid, three-dimensional architecture provides a unique scaffold that can be strategically functionalized to interact with biological targets with high specificity.[2] This guide offers a comprehensive exploration of the chemical properties of a key derivative, Bicyclo[3.2.1]octan-2-one, providing insights into its synthesis, reactivity, and applications, particularly within the realm of medicinal chemistry and drug discovery. The inherent structural rigidity of the bicyclo[3.2.1]octane skeleton is a crucial feature, making it a valuable component in the design of novel therapeutics.[3]
Core Chemical and Physical Properties
Bicyclo[3.2.1]octan-2-one is a saturated bicyclic ketone with the molecular formula C8H12O.[4] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H12O | [4] |
| Molecular Weight | 124.18 g/mol | [4] |
| CAS Number | 5019-82-9 | [4] |
| Melting Point | 118-124 °C | [5] |
| Boiling Point | 190.99 °C (estimate) | [5] |
| Density | 0.9381 g/cm³ (estimate) | [5] |
| Appearance | White crystalline solid |
Spectroscopic Signature: A Guide to Characterization
The structural elucidation of Bicyclo[3.2.1]octan-2-one and its derivatives relies heavily on spectroscopic techniques. A thorough understanding of its spectral data is paramount for researchers working with this scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of the related bicyclo[3.2.1]octan-3-one shows a broad peak at approximately δ 1.7 (6H), a sharp peak at δ 2.35 (4H), and another broad peak at δ 2.55 (2H), as reported in an Organic Syntheses procedure.[6] The complexity of the spectrum arises from the rigid bicyclic system, leading to distinct chemical shifts and coupling constants for the various protons.
¹³C NMR: The carbon NMR spectrum provides a clear fingerprint of the bicyclic framework. A study on various bicyclic ketones, including those with the bicyclo[3.2.1]octane skeleton, offers valuable data for interpreting these spectra.[7] For bicyclo[3.2.1]octan-2-ol, the hydroxyl group's shielding effects on the skeletal carbons have been extensively studied, providing a basis for comparison and structural assignment.[8]
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of Bicyclo[3.2.1]octan-2-one is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For the isomeric bicyclo[3.2.1]octan-3-one, this peak appears around 1710 cm⁻¹.[6] This characteristic absorption is a key diagnostic tool for confirming the presence of the ketone functionality.
Mass Spectrometry (MS)
The mass spectrum of Bicyclo[3.2.1]octan-2-one shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can provide further structural information about the bicyclic ring system.[4]
Synthesis of the Bicyclo[3.2.1]octane Core: Strategies and Methodologies
The construction of the bicyclo[3.2.1]octane skeleton can be achieved through various synthetic strategies, each offering unique advantages in terms of stereocontrol and functional group tolerance.
Intramolecular Diels-Alder Reaction
A powerful and versatile method for constructing the bicyclo[3.2.1]octane framework is the intramolecular Diels-Alder (IMDA) reaction.[6] This approach often involves the cyclization of a precursor containing both a diene and a dienophile. A notable example is the synthesis of functionalized bicyclo[3.2.1]octane systems from the naturally occurring monoterpene, carvone.[6]
Caption: Synthetic pathway from carvone to the bicyclo[3.2.1]octane core.
Ring Expansion and Rearrangement Reactions
Alternative strategies involve ring expansion or rearrangement of other bicyclic systems. For instance, the synthesis of bicyclo[3.2.1]octane-2,4-dione can be achieved from 3-methylene-bicyclo[2.2.1]heptan-2-one through an oxidative ring-opening followed by cyclization.[9]
Experimental Protocol: Synthesis of Bicyclo[3.2.1]octan-3-one (A Representative Procedure)
The following protocol is adapted from a well-established procedure for the synthesis of the isomeric bicyclo[3.2.1]octan-3-one, which illustrates a common synthetic route to this class of compounds.[6]
Step 1: Formation of 3-chlorobicyclo[3.2.1]oct-2-ene
-
In a suitable reaction vessel, dissolve norbornene in petroleum ether.
-
Add sodium methoxide to the solution and cool the mixture in an ice-salt bath.
-
Slowly add ethyl trichloroacetate to the stirred mixture, maintaining the temperature below 0 °C.
-
After the addition is complete, continue stirring at low temperature for several hours before allowing the reaction to warm to room temperature overnight.
-
Work up the reaction by pouring it onto ice, separating the organic layer, and extracting the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting crude product by distillation to yield exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene.
-
Reduce the dichloro-compound using lithium aluminum hydride in dry tetrahydrofuran to afford 3-chlorobicyclo[3.2.1]oct-2-ene.
Step 2: Hydrolysis to Bicyclo[3.2.1]octan-3-one
-
Add the 3-chlorobicyclo[3.2.1]oct-2-ene to concentrated sulfuric acid while cooling in an ice bath.
-
Stir the mixture and allow it to warm to room temperature overnight.
-
Pour the reaction mixture onto crushed ice and extract with diethyl ether.
-
Combine the ether layers, wash with water, and dry over magnesium sulfate.
-
Remove the solvent and purify the crude product by sublimation or crystallization to obtain bicyclo[3.2.1]octan-3-one.[6]
Key Chemical Reactions of Bicyclo[3.2.1]octan-2-one
As a cyclic ketone, Bicyclo[3.2.1]octan-2-one undergoes a variety of characteristic reactions, making it a versatile intermediate in organic synthesis.
Nucleophilic Addition
The carbonyl group is susceptible to nucleophilic attack, leading to the formation of alcohols or other addition products. The stereochemical outcome of these reactions is often influenced by the rigid bicyclic framework.
Reduction
The ketone can be readily reduced to the corresponding alcohol, bicyclo[3.2.1]octan-2-ol. Common reducing agents include sodium borohydride and lithium aluminum hydride. The stereoselectivity of the reduction can often be controlled by the choice of reagent and reaction conditions.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation of Bicyclo[3.2.1]octan-2-one with a peroxy acid (e.g., m-CPBA) or enzymatically using Baeyer-Villiger monooxygenases (BVMOs) yields the corresponding lactone.[3][10] This reaction is a powerful tool for the synthesis of chiral lactones, which are valuable building blocks in natural product synthesis.[11]
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